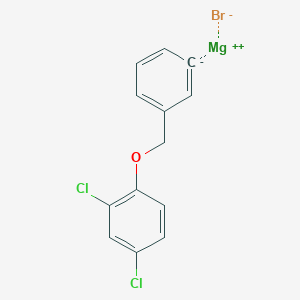
4-BenZyloxy-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of both benzyloxy and fluorine substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyloxy-3-fluorophenylzinc bromide typically involves the reaction of 4-benzyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in Negishi coupling to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, organic halides, and bases such as potassium carbonate.
Conditions: Reactions are typically conducted under an inert atmosphere at moderate temperatures (50-100°C) in THF.
Major Products
Applications De Recherche Scientifique
4-Benzyloxy-3-fluorophenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It aids in the development of bioactive compounds and molecular probes.
Medicine: It is used in the synthesis of drug candidates and medicinal chemistry research.
Industry: It finds applications in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-3-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of organic halides and the subsequent coupling with the organozinc reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylzinc bromide: Similar in structure but lacks the benzyloxy group, which can affect reactivity and selectivity.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and applications.
Uniqueness
4-Benzyloxy-3-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-5-ide |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-3,5-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZIKFITRLGHSTDV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)



![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)


![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
